An In-depth Technical Guide to Fmoc-N-Me-D-HoArg(pbf)-OH: Properties, Synthesis, and Application in Modern Drug Development
An In-depth Technical Guide to Fmoc-N-Me-D-HoArg(pbf)-OH: Properties, Synthesis, and Application in Modern Drug Development
Abstract
This technical guide provides a comprehensive overview of the N-α-Fmoc, N-guanidino-Pbf protected, N-α-methylated D-homoarginine derivative, Fmoc-N-Me-D-HoArg(pbf)-OH. We delve into its precise molecular characteristics, the rationale behind its chemical design, and its strategic implementation in solid-phase peptide synthesis (SPPS). This document serves as an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights into its application for creating next-generation peptide therapeutics with enhanced pharmacological profiles.
A Note on Nomenclature: Initial searches for "Fmoc-N-Me-D-HoArg(pbf)-OH" did not yield a commercially available or widely documented compound. However, the closely related arginine derivative, Fmoc-N-Me-D-Arg(pbf)-OH, is a well-established reagent in peptide chemistry. It is highly probable that "HoArg" (homoarginine) was a typographical error for "Arg" (arginine). This guide will therefore focus on Fmoc-N-Me-D-Arg(pbf)-OH, providing the foundational knowledge that would be directly applicable to its homoarginine counterpart should it become a subject of synthesis.
Core Molecular Attributes
The strategic design of Fmoc-N-Me-D-Arg(pbf)-OH incorporates several key chemical modifications, each serving a distinct purpose in peptide synthesis and the final peptide's properties. A thorough understanding of these components is critical for its effective use.
| Property | Value | Source |
| Molecular Weight | 662.80 g/mol | [1][2][3][4] |
| Molecular Formula | C35H42N4O7S | [1][2][3][5] |
| CAS Number | 913733-27-4 | [2][5] |
The Constituent Moieties: A Functional Breakdown
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its selection is central to the most widely adopted SPPS strategy. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[6]
-
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group provides robust, acid-labile protection for the guanidino side chain of arginine.[7][8] Compared to its predecessor, the Pmc group, Pbf offers superior cleavage kinetics in trifluoroacetic acid (TFA) and significantly reduces the risk of tryptophan alkylation, a common side reaction during final deprotection.[8]
-
N-α-Methylation: The methylation of the α-nitrogen atom is a critical modification for enhancing the pharmacokinetic properties of a peptide.[9] This modification introduces steric hindrance that can:
-
Increase resistance to proteolytic degradation by endo- and exopeptidases.
-
Improve cell permeability and oral bioavailability by disrupting backbone hydrogen bonding.
-
Constrain the peptide's conformational flexibility, which can lock it into a bioactive conformation and enhance receptor affinity and selectivity.
-
-
D-Configuration: The use of the D-enantiomer, as opposed to the naturally occurring L-arginine, is a cornerstone strategy in medicinal chemistry to confer enzymatic stability.[10] Proteases are chiral enzymes that are highly specific for L-amino acid residues. Incorporating a D-amino acid at a potential cleavage site effectively renders the peptide bond unrecognizable to these enzymes, thereby extending the peptide's in vivo half-life.[10]
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-D-Arg(pbf)-OH into a growing peptide chain requires careful consideration due to the steric hindrance imparted by the N-α-methyl group. Standard coupling protocols may prove inefficient, leading to incomplete acylation and the formation of deletion sequences.
The SPPS Cycle: A Conceptual Workflow
The following diagram illustrates the key steps in a typical SPPS cycle for incorporating an amino acid like Fmoc-N-Me-D-Arg(pbf)-OH.
Caption: The causal chain from molecular modification to enhanced drug properties.
Conclusion
Fmoc-N-Me-D-Arg(pbf)-OH is a highly specialized and powerful building block for the synthesis of advanced peptide therapeutics. Its rational design, combining orthogonal protection with stability-enhancing modifications, allows medicinal chemists to address the inherent pharmacokinetic challenges of peptide-based drugs. While its incorporation demands optimized protocols to overcome steric hindrance, the resulting improvements in proteolytic resistance, bioavailability, and receptor specificity make it an invaluable tool in modern drug discovery and development. The principles and protocols outlined in this guide provide a robust framework for the successful implementation of this and similar N-methylated amino acid derivatives in any research and development setting.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fmoc-Arg(Pbf)-OH in Peptide Drug Development. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH; [154445-77-9]. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Me,pbf)-OH. PubChem Compound Summary for CID 71463661. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-MeArg(Pbf)-OH [913733-27-4]. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Arg(Pbf)-OH. PubChem Compound Summary for CID 122129466. Retrieved February 6, 2026, from [Link]
-
LifeTein. (n.d.). Fmoc-Arg(Pbf)-OH [LTN150618]. Retrieved February 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved February 6, 2026, from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 96(5), 537-550. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8238-8244. [Link]
-
Jara-Quijada, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7583. [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid. PubChem Compound Summary for CID 46737258. Retrieved February 6, 2026, from [Link]
-
Ge, Z. (2016, March 23). How to synthesis Fmoc-N-Me-Arg(Pbf)-OH. ResearchGate. Retrieved February 6, 2026, from [Link]
- Google Patents. (2017). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-N-Me-Arg(Pbf)-OH Novabiochem 913733-27-4 [sigmaaldrich.com]
- 3. Fmoc-Arg(Me,pbf)-OH | C35H42N4O7S | CID 71463661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-N-Me-Arg(Pbf)-OH | C35H42N4O7S | CID 122129466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
